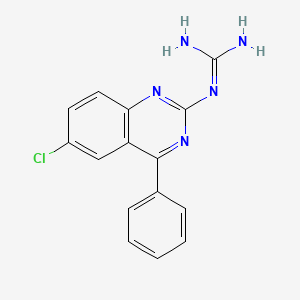

N-(6-chloro-4-phenylquinazolin-2-yl)guanidine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

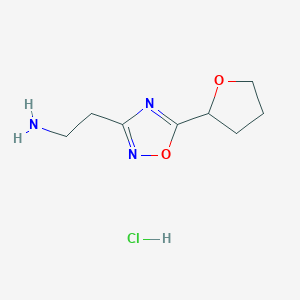

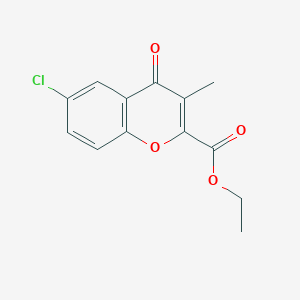

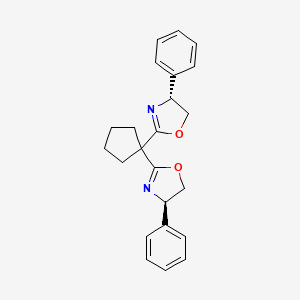

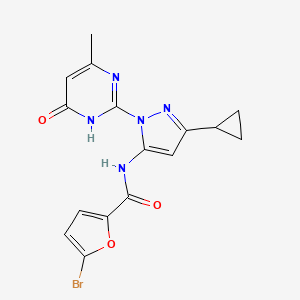

“N-(6-chloro-4-phenylquinazolin-2-yl)guanidine” is a chemical compound with the molecular formula C15H12ClN5. It is available for purchase from various chemical suppliers .

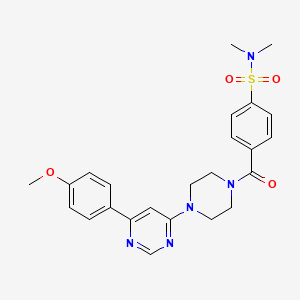

Molecular Structure Analysis

The molecular structure of “N-(6-chloro-4-phenylquinazolin-2-yl)guanidine” consists of 15 carbon atoms, 12 hydrogen atoms, 1 chlorine atom, and 5 nitrogen atoms. The molecular weight of the compound is 297.75.Wissenschaftliche Forschungsanwendungen

Anticancer Applications

“N-(6-chloro-4-phenylquinazolin-2-yl)guanidine” has shown potential as an anticancer agent . It has been synthesized and characterized, and has exhibited distinct antiproliferative activity against human epithelial colorectal adenocarcinoma (Caco-2) and colon carcinoma (HCT-116) cell lines .

Role in Blood Pressure Homeostasis

“NHE3-IN-2” plays a critical role in maintaining basal blood pressure homeostasis . It contributes to about 10 to 15 mmHg to basal blood pressure levels .

Treatment of Hypertension

“NHE3-IN-2” has potential therapeutic implications in the development of angiotensin II (Ang II)–dependent hypertension . Deletion of NHE3 at the whole-kidney or proximal tubule level, or pharmacological inhibition of NHE3 at the kidney level with an orally absorbable NHE3 inhibitor AVE-0657, attenuates 50% of Ang II–induced hypertension in mice .

Role in Sodium and Bicarbonate Reabsorption

“NHE3-IN-2” mediates active transcellular sodium and bicarbonate reabsorption in the small intestine of the gut and proximal tubules of the kidney . This function is critical for maintaining the body’s electrolyte balance.

Role in Cell Volume Regulation

“NHE3-IN-2” is important for cell volume regulation . It mediates the electroneutral exchange of intracellular H+ for extracellular Na+ across cellular membranes .

Role in Intracellular pH Regulation

“NHE3-IN-2” plays a crucial role in intracellular pH regulation . By mediating the exchange of intracellular H+ for extracellular Na+, it helps maintain the pH balance within cells .

Role in Water Reabsorption

“NHE3-IN-2” is important for water reabsorption . By mediating the exchange of intracellular H+ for extracellular Na+, it plays a role in maintaining the body’s water balance .

Role in Drug Discovery and Optimization

Quinazoline and quinazolinone derivatives, such as “N-(6-chloro-4-phenylquinazolin-2-yl)guanidine”, have received significant attention due to their widely and distinct biopharmaceutical activities . They are considered noteworthy chemicals for the synthesis of diverse molecules with physiological significance and pharmacological utilization .

Eigenschaften

IUPAC Name |

2-(6-chloro-4-phenylquinazolin-2-yl)guanidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12ClN5/c16-10-6-7-12-11(8-10)13(9-4-2-1-3-5-9)20-15(19-12)21-14(17)18/h1-8H,(H4,17,18,19,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGJFEUSQLIFRJG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC(=NC3=C2C=C(C=C3)Cl)N=C(N)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12ClN5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.74 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(6-chloro-4-phenylquinazolin-2-yl)guanidine | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[2-(1,2-benzisoxazol-3-yl)acetyl]-N-phenyl-1-hydrazinecarbothioamide](/img/structure/B2724515.png)

![(Z)-ethyl 2-((5-nitrofuran-2-carbonyl)imino)-3-(prop-2-yn-1-yl)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2724521.png)

![(E)-N,N-dimethyl-N'-(5-{6-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazole-5-carbonyl}-1,3-thiazol-2-yl)methanimidamide](/img/structure/B2724523.png)

![N-(4-cyanooxan-4-yl)-2-[3-(4-methylphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]acetamide](/img/structure/B2724527.png)